5,7-Difluoroquinazolin-2-amine is a member of the quinazoline family, which consists of nitrogen-containing heterocyclic aromatic compounds. This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the quinazoline ring and an amino group at the 2 position. The molecular formula for 5,7-difluoroquinazolin-2-amine is with a molecular weight of approximately 182.14 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis of 5,7-difluoroquinazolin-2-amine typically involves several key steps:
In industrial settings, large-scale synthesis may utilize continuous flow reactors to enhance efficiency and yield while minimizing waste. Advanced purification techniques ensure high purity levels suitable for pharmaceutical applications.
The structure of 5,7-difluoroquinazolin-2-amine can be represented as follows:
C1=C(N=C(N=C1C(=C(C=N1)F)F)N)F
GDEAOOGYWAKATP-UHFFFAOYSA-N
The compound features a bicyclic structure with a fused benzene and pyrimidine ring system. The presence of fluorine atoms significantly influences its electronic properties and reactivity.
5,7-Difluoroquinazolin-2-amine can undergo several types of chemical reactions:
The reactivity profile makes this compound versatile for further modifications in organic synthesis and medicinal chemistry.
The mechanism of action for 5,7-difluoroquinazolin-2-amine is primarily linked to its interactions with biological targets:
5,7-Difluoroquinazolin-2-amine has significant potential in scientific research and pharmaceutical development:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3